molecular formula C5H12ClNO B594416 (R)-2-Aminopent-4-en-1-ol hydrochloride CAS No. 926660-30-2

(R)-2-Aminopent-4-en-1-ol hydrochloride

Cat. No. B594416
CAS RN: 926660-30-2
M. Wt: 137.607
InChI Key: DASOPXPTKUDWIK-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-Aminopent-4-en-1-ol hydrochloride” likely refers to a hydrochloride salt of an organic compound. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .


Chemical Reactions Analysis

Amines, which are likely a component of “®-2-Aminopent-4-en-1-ol hydrochloride”, can undergo a variety of reactions, including alkylation and acylation .

Scientific Research Applications

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic interaction chromatography (HILIC) is a valuable alternative for the separation of polar, weakly acidic, or basic samples. This separation mode is characterized as normal-phase chromatography on polar columns in aqueous-organic mobile phases rich in organic solvents (usually acetonitrile). HILIC mobile phases enhance ionization in mass spectrometry, contributing to its increasing popularity. The technique's selectivity is complementary to reversed-phase and other modes, making HILIC attractive for two-dimensional applications in analyzing peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds (Jandera, 2011).

Metathesis Reactions in Synthesis

Metathesis reactions, such as ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM), are widely used for accessing alicyclic β-amino acids or other densely functionalized derivatives. These reactions provide selective and stereocontrolled methodologies for the synthesis of cyclic β-amino acids, offering versatility, robustness, and efficiency in drug research and development (Kiss, Kardos, Vass, & Fülöp, 2018).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many drugs work by interacting with biological receptors, but without more information, it’s difficult to speculate on the mechanism of action for "®-2-Aminopent-4-en-1-ol hydrochloride" .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, many hydrochloride salts can be corrosive and cause skin and eye irritation .

Future Directions

The future directions for a compound would depend on its potential applications. For example, new drugs could be developed based on its structure or mechanism of action .

properties

IUPAC Name

(2R)-2-aminopent-4-en-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASOPXPTKUDWIK-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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